molecular formula C10H13Cl2NO B2926812 Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 43002-66-0

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

Cat. No. B2926812
CAS RN: 43002-66-0
M. Wt: 234.12
InChI Key: DHFFEGOTKUGIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride has physical and chemical properties such as melting point, boiling point, and density .

Scientific Research Applications

Biodegradation Enhancement of Pollutants

  • A study focused on enhancing the aerobic biodegradation of 1,2-dibromoethane (EDB) in groundwater using ethane or propane and inorganic nutrients, which significantly stimulated the biodegradation of EDB under specific conditions (Hatzinger, Streger, & Begley, 2015).

Hydrolysis and Environmental Impact

  • Research on hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes in aqueous solutions explored their environmental persistence and reactivity, providing insights into the hydrolytic behavior of similar compounds (Jeffers, Ward, Woytowitch, & Wolfe, 1989).

Advanced Oxidation Processes

  • A study identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, revealing potential pathways for the degradation of chlorinated organic compounds in wastewater treatment (Sun & Pignatello, 1993).

Catalytic Hydrodehalogenation

  • The catalytic hydrodehalogenation of chlorinated ethylenes using palladium and hydrogen for water treatment highlighted an effective method for removing chlorinated pollutants from water, demonstrating complete removal of certain contaminants within minutes (Schreier & Reinhard, 1995).

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFEGOTKUGIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry hydrogen chloride was passed into a mixture of 4-chlorophenylacetonitrile (50.5 g.) and dry ethanol (16.1 g., 20.1 ml.) until a weight increase of 14.6 g. was obtained. The mixture was allowed to stand at room temperature for 3 days; the resulting crystalline mass was broken up, digested thoroughly with dry ether, filtered, and dried in vacuo to give ethyl 4-chlorophenylacetimidate hydrochloride.
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